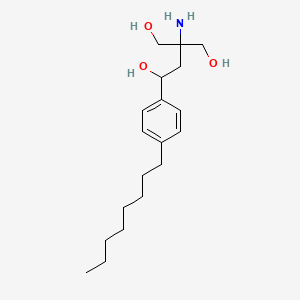

3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol

Description

Properties

IUPAC Name |

3-amino-3-(hydroxymethyl)-1-(4-octylphenyl)butane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO3/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)18(23)13-19(20,14-21)15-22/h9-12,18,21-23H,2-8,13-15,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWPVJOPHSHKHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C(CC(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxide Synthesis and Catalytic Hydrogenation

A method analogous to the hydrogenation of 1,3-butadiene diepoxide to 1,4-butanediol can be adapted. For the target compound, a substituted diepoxide intermediate is first synthesized:

-

Epoxidation : React 4-octylstyrene with a peracid (e.g., mCPBA) to form 1,2-epoxy-4-octylphenylbutane.

-

Aminohydroxylation : Introduce amino and hydroxymethyl groups via Sharpless aminohydroxylation using osmium tetroxide and a chiral amine ligand.

-

Hydrogenation : Catalytic hydrogenation at under H₂ with non-palladium catalysts (e.g., Raney Ni) selectively reduces epoxides to diols while preserving amino groups.

Critical Parameters :

-

Catalyst choice avoids over-reduction of the aromatic ring.

-

Temperature control (<200°C) prevents decomposition of the hydroxymethyl group.

Route 2: Reductive Amination of Ketone Intermediates

Ketone Synthesis via Friedel-Crafts Acylation

-

Friedel-Crafts Alkylation : React 4-octylbenzene with 3-oxobutane-1,4-diol diacetate in the presence of AlCl₃ to form 1-(4-octylphenyl)-3-oxo-1,4-butanediol diacetate.

-

Reductive Amination : Treat the ketone intermediate with ammonium acetate and NaBH₃CN in methanol to introduce the amino group.

-

Hydrolysis : Saponify acetate groups using NaOH/EtOH to yield the hydroxymethyl moiety.

Yield Optimization :

-

Excess ammonium acetate (3 eq.) improves amino group incorporation.

-

NaBH₃CN selectively reduces imine intermediates without affecting esters.

Route 3: Solid-Phase Synthesis with Anion Exchange Purification

Stepwise Functionalization on Resin

-

Resin Loading : Immobilize 4-octylbenzyl alcohol on Wang resin via ether linkage.

-

Elongation : Couple 3-amino-3-(hydroxymethyl)-1,4-butanediol using DCC/DMAP.

-

Cleavage : Release the product with TFA/CH₂Cl₂ (1:9).

Purification via Weakly Basic Anion Exchange

Crude product containing byproducts like 2-(4-hydroxybutoxy)-tetrahydrofuran (up to 3,069 ppm) is purified using Diaion WA20 resin:

-

Conditions : Stir with resin at 45°C for 2 hours, achieving >90% removal of cyclic ether byproducts.

-

Post-Purification Composition :

Parameter Value 2-(4-HBO-THF) <300 ppm Water Content 10–25 wt% Amine Contaminants 50–150 ppm (as N)

Industrial-Scale Process Considerations

Catalytic System Design

Chemical Reactions Analysis

Types of Reactions

3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

Reduction: The amino group can be reduced to an amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

Reduction: Formation of primary or secondary amines.

Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

Pharmaceutical Applications

1. Treatment of Multiple Sclerosis

The primary application of 3-Amino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol is as an impurity in Fingolimod, an immunomodulating drug used for treating multiple sclerosis. Fingolimod functions as a sphingosine-1-phosphate receptor modulator that sequesters lymphocytes in lymph nodes, thereby preventing them from participating in autoimmune reactions .

2. Synthesis of Related Compounds

This compound serves as a precursor in the synthesis of various pharmacologically active molecules. For instance, it can be utilized to create derivatives that enhance therapeutic efficacy or reduce side effects associated with existing medications .

Case Study: Cytotoxicity Studies

A recent study investigated the cytotoxicity of poly(1,4-butanediol citrate), a polymer derived from 1,4-butanediol. The findings suggested that modifications to the structure of butanediol derivatives could lead to improved biocompatibility and reduced cytotoxic effects, which is crucial for developing safer therapeutic agents .

Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used primarily in the formulation of Fingolimod for multiple sclerosis treatment. |

| Synthetic Chemistry | Acts as a building block for synthesizing new therapeutic agents. |

| Biomaterials Research | Investigated for its potential in creating biocompatible materials. |

Mechanism of Action

The mechanism of action of 3-AMino-3-(hydroxyMethyl)-1-(4-octylphenyl)-1,4-butanediol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s unique properties are best understood through comparison with structurally related molecules:

3-(Hydroxymethyl)-3-nitro-1-(4-octylphenyl)-1,4-butanediol

- Molecular Formula: C₁₉H₃₁NO₅ .

- Key Differences: The nitro (-NO₂) group replaces the amino (-NH₂) group in the target compound.

- Both compounds are used in diagnostic kits, suggesting shared utility in stabilizing or interacting with enzyme substrates .

1,4-Butanediol (1,4-BD)

- Molecular Formula : C₄H₁₀O₂ .

- Key Differences: Lacks the amino, hydroxymethyl, and 4-octylphenyl substituents.

- Functional Impact : 1,4-BD is a precursor for gamma-hydroxybutyrate (GHB) and is regulated due to its misuse as a sedative. The bulky substituents in the target compound likely prevent metabolic conversion to GHB, altering its pharmacological profile .

Gamma-Hydroxybutyrate (GHB)

- Molecular Formula : C₄H₈O₃ .

- Key Differences : GHB is a short-chain carboxylic acid derivative, whereas the target compound has a branched structure with aromatic and alkyl substituents.

- Functional Impact : GHB’s sedative and pro-convulsant effects are linked to its rapid absorption and interaction with GABA receptors. The 4-octylphenyl group in the target compound increases lipophilicity, likely altering tissue distribution and reducing central nervous system penetration .

Pharmacokinetic and Pharmacodynamic Considerations

- Unlike gamma-butyrolactone (GBL), which rapidly converts to GHB, the target compound’s substituents may hinder enzymatic cleavage, reducing toxicity risks .

- Crystallization Behavior: Analogous to polyesters with bulky earborane groups, the 4-octylphenyl substituent likely disrupts molecular packing, resulting in a viscous liquid or amorphous solid state rather than a crystalline form. This property may improve solubility in diagnostic formulations .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

3-Amino-3-(hydroxymethyl)-1-(4-octylphenyl)-1,4-butanediol, also known as 1-Hydroxyfingolimod, is a compound with significant biological activity, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

This compound is known to act as a modulator of sphingosine-1-phosphate (S1P) receptors. This modulation has implications for various biological processes including immune response and neuronal protection. The compound's ability to cross the blood-brain barrier enhances its potential for treating central nervous system disorders.

| Mechanism | Description |

|---|---|

| S1P Receptor Modulation | Alters lymphocyte trafficking and reduces neuroinflammation |

| Neuroprotection | Potentially protects neurons from apoptosis in neurodegenerative conditions |

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Immunomodulatory Effects : It influences immune cell migration and function, making it a candidate for treating autoimmune diseases such as multiple sclerosis.

- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from damage due to oxidative stress and inflammation.

Case Studies

- Multiple Sclerosis Treatment : In clinical studies, patients treated with fingolimod (the parent compound) demonstrated reduced relapse rates and improved neurological function. The role of this compound as an active metabolite supports its therapeutic efficacy.

- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of the compound resulted in decreased markers of inflammation and improved cognitive function compared to controls.

Toxicity and Safety Profile

The safety profile of this compound has been a focus of research. Toxicological studies indicate that while the compound is generally well-tolerated, monitoring for potential side effects such as bradycardia and hypertension is essential.

Table 2: Toxicity Data Overview

| Study Type | Findings |

|---|---|

| Acute Toxicity | No significant adverse effects at therapeutic doses |

| Chronic Toxicity | Long-term exposure showed mild cardiovascular effects |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-amino-3-(hydroxymethyl)-1-(4-octylphenyl)-1,4-butanediol, and how do they influence experimental design?

- Answer : The compound’s molecular weight (323.47 g/mol), density (1.1±0.1 g/cm³), and boiling point (514.9±50.0°C) are critical for solvent selection and reaction temperature optimization. Its logP value (4.11) suggests hydrophobicity, necessitating lipophilic solvents for solubility studies. Stability data (≥5 years at -20°C) inform storage protocols to prevent degradation during long-term experiments .

Q. What methodologies are recommended for synthesizing this compound, and how can experimental efficiency be improved?

- Answer : Employ a hybrid computational-experimental approach:

- Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and intermediates.

- Apply statistical Design of Experiments (DoE) to minimize trial-and-error steps. For example, fractional factorial designs can optimize variables like catalyst loading, solvent polarity, and reaction time .

- Validate predictions with HPLC or GC-MS to confirm product purity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction yields for this compound’s synthesis?

- Answer :

- Perform sensitivity analysis using reaction path search algorithms (e.g., GRRM or AFIR) to identify kinetic vs. thermodynamic control points.

- Cross-reference computational predictions with experimental datasets (e.g., NMR kinetic profiling) to isolate discrepancies caused by side reactions or solvent effects.

- Use Bayesian optimization to reconcile conflicting data by weighting experimental uncertainties .

Q. What advanced spectroscopic techniques are optimal for characterizing the compound’s stability under varying pH and temperature conditions?

- Answer :

- pH Stability : Use ¹H-NMR to monitor protonation states of the amino and hydroxyl groups in D₂O buffers (pH 2–12). FTIR can track hydrogen bonding changes in the hydroxyl group (3200–3600 cm⁻¹).

- Thermal Stability : Conduct thermogravimetric analysis (TGA) coupled with mass spectrometry to identify decomposition products. Dynamic DSC scans (10°C/min) reveal phase transitions and melting points .

Q. How do structural modifications (e.g., substituting the octylphenyl group) affect the compound’s biological activity, and what experimental frameworks validate these effects?

- Answer :

- Synthetic Strategy : Replace the octylphenyl group with fluorinated or branched alkyl chains via Suzuki-Miyaura cross-coupling (Pd catalysis; see PdCl₂(PPh₃)₂ protocols in ).

- Activity Testing : Use in vitro enzyme inhibition assays (e.g., acetylcholinesterase or kinase targets) with IC₅₀ determination. Compare results with molecular docking simulations (AutoDock Vina) to correlate structural changes with binding affinities .

Methodological Guidance for Data Contradictions

Q. How should researchers address inconsistencies in solubility data across different solvent systems?

- Answer :

- Systematic Screening : Use a DoE approach to test solubility in binary solvent mixtures (e.g., DMSO/water, ethanol/hexane). Measure via UV-Vis (λmax ~255 nm) or nephelometry.

- Molecular Dynamics (MD) Simulations : Model solvent-solute interactions to explain deviations. For example, hydrophobic interactions in octylphenyl may dominate in non-polar solvents .

Q. What strategies mitigate batch-to-batch variability in purity during large-scale synthesis?

- Answer :

- Implement Process Analytical Technology (PAT): Use inline Raman spectroscopy to monitor reaction progress in real-time.

- Optimize crystallization conditions (e.g., cooling rate, anti-solvent addition) using response surface methodology (RSM). Validate with XRD to confirm crystalline phase consistency .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.